Triisooctyl orthoborate
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Overview
Description
Preparation Methods
Triisooctyl orthoborate can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves heating boric acid and isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
B(OH)3+3C8H17OH→B(OC8H17)3+3H2O
In industrial production, the process may involve continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Triisooctyl orthoborate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and isooctyl alcohol.
Oxidation: It can undergo oxidation reactions, especially under high-temperature conditions, leading to the formation of boric oxide and other oxidation products.
Substitution: this compound can participate in substitution reactions where the isooctyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and various alkylating agents .
Scientific Research Applications
Triisooctyl orthoborate has several scientific research applications:
Mechanism of Action
The primary mechanism by which triisooctyl orthoborate exerts its effects is through the formation of a lubricious, solid-like layered structure at the sliding interface. This structure reduces friction and wear by providing a protective film on the metal surfaces. The compound’s ability to undergo pressure-induced morphological changes at the sliding interface is crucial for its lubricating properties .
Comparison with Similar Compounds
Triisooctyl orthoborate can be compared with other borate compounds, such as:
Triethyl orthoborate: Similar in structure but with ethyl groups instead of isooctyl groups. It is less hydrophobic and has different physicochemical properties.
Tetraalkylammonium orthoborate: These compounds have ammonium cations and are used as ionic liquids with unique lubrication mechanisms.
Zinc borate: Used as a flame retardant and has different applications compared to this compound.
This compound is unique due to its high hydrophobicity and excellent anti-wear properties, making it particularly suitable for use in high-performance lubricants .
Properties
CAS No. |
26401-30-9 |
---|---|
Molecular Formula |
C24H51BO3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tris(6-methylheptyl) borate |
InChI |
InChI=1S/C24H51BO3/c1-22(2)16-10-7-13-19-26-25(27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChI Key |
XMLAPNGGLRZABE-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCCCC(C)C)(OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
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